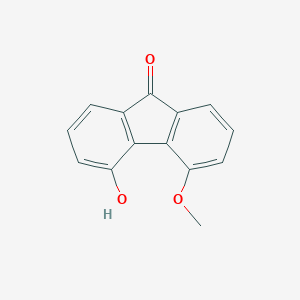
4-hydroxy-5-methoxy-9H-fluoren-9-one
Cat. No. B481761
Key on ui cas rn:
42523-47-7
M. Wt: 226.23g/mol
InChI Key: LIMLPOYHNZZCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06004959
Procedure details


Prepare a solution of 4-isopropoxy-5-methoxy-fluoren-9-one (0.78 g, 2.9 mmole) in methylene chloride (15 mL) and stir at 0° C. under an argon atmosphere. Dropwise add 9 mL (9.0 mmole) of boron trichloride (1.0 M in methylene chloride and stir the mixture for 1 hour, observing the color change to dark. Quench the reaction with 20 mL water, observing a mild exothermic reaction and an orange precipitate. Filter and wash the solid twice with 100 mL methylene chloride. Separate the organic layer from the filtrate and wash with brine. Dry over magnesium sulfate, filter and remove the solvent. Recrystalize the solid from chloroform/hexane (20:80; Rf =0.2) to give the title compound. Yield; 0.55 g, 84%.
Name
4-isopropoxy-5-methoxy-fluoren-9-one
Quantity
0.78 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[O:18]C)[C:10](=[O:20])[C:9]=2[CH:8]=[CH:7][CH:6]=1)(C)C.B(Cl)(Cl)Cl>C(Cl)Cl>[OH:18][C:15]1[C:16]2[C:17]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=3[O:4][CH3:1])[C:10](=[O:20])[C:11]=2[CH:12]=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
4-isopropoxy-5-methoxy-fluoren-9-one
|
|
Quantity
|
0.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC1=CC=CC=2C(C3=CC=CC(=C3C12)OC)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir at 0° C. under an argon atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction with 20 mL water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a mild exothermic reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the solid twice with 100 mL methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic layer from the filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystalize the solid from chloroform/hexane (20:80; Rf =0.2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=CC=2C(C3=CC=CC(=C3C12)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

